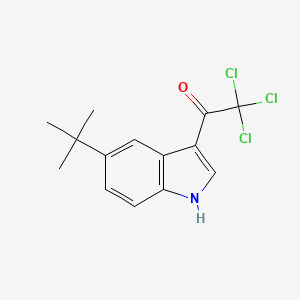

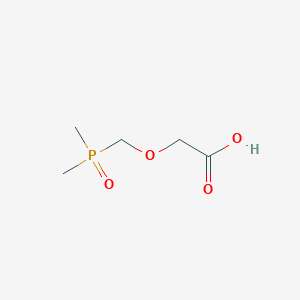

1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one, also known as Ro 41-1049, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s by researchers at F. Hoffmann-La Roche Ltd., a Swiss multinational pharmaceutical company. Since then, it has been found to exhibit a range of interesting properties that make it a promising candidate for further research.

Applications De Recherche Scientifique

X-Ray Structure and Analysis

Research on compounds similar to "1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one" includes studies on their molecular structure, confirmed by single-crystal X-ray diffraction, and their electronic properties. For example, the study of triazolyl-indole bearing alkylsulfanyl moieties provides insights into the molecular packing and the significant interactions that dictate the structure and reactivity of these compounds (Boraei et al., 2021).

Synthesis and Chemical Reactions

The synthetic pathways and reactions involving indole derivatives, including cyclo-dimerization processes and the creation of novel cyclic compounds, are of considerable interest. For instance, the novel cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole derivatives has been explored, demonstrating unique synthetic routes to complex cyclic structures (Kawasaki et al., 2005).

Medicinal Chemistry and Pharmacology

Certain derivatives of "1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one" have been investigated for their pharmacological potential. For example, antihypertensive indole derivatives have been studied for their beta-adrenergic receptor antagonist and vasodilating activity, showing promise in hypertension treatment (Kreighbaum et al., 1980).

Material Science and Catalysis

Research also extends into the applications of related compounds in material science and catalysis. For instance, the synthesis and characterization of multinuclear Zinc(II) alkyl derivatives of linked phenoxides reveal insights into the structure and potential catalytic applications of these complexes (Dinger and Scott, 2001).

Organic Chemistry and Ligand Design

The versatility of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines demonstrates the utility of related compounds in organic synthesis. These intermediates allow for the efficient creation of a wide range of highly enantioenriched amines, showcasing the potential for complex molecule construction (Ellman et al., 2002).

Propriétés

IUPAC Name |

1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl3NO/c1-13(2,3)8-4-5-11-9(6-8)10(7-18-11)12(19)14(15,16)17/h4-7,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZLYBIQXTVTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)

![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)

![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B2722712.png)

![2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2722713.png)

![3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2722716.png)

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)

![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)

![2,4-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722721.png)